molecular formula C5H3F9 B14752135 1,1,2,2,3,3,4,4,5-Nonafluoropentane CAS No. 678-73-9

1,1,2,2,3,3,4,4,5-Nonafluoropentane

Cat. No.: B14752135
CAS No.: 678-73-9
M. Wt: 234.06 g/mol
InChI Key: WBZPSSPFKFETDG-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5-Nonafluoropentane is a fluorinated organic compound with the molecular formula C5H3F9. It is a member of the perfluoroalkanes, which are characterized by the replacement of hydrogen atoms with fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and unique physical properties, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3,4,4,5-Nonafluoropentane can be synthesized through several methods, including direct fluorination and electrochemical fluorination. Direct fluorination involves the reaction of pentane with fluorine gas under controlled conditions, typically at low temperatures to prevent unwanted side reactions. Electrochemical fluorination, on the other hand, involves the use of an electrolytic cell where pentane is fluorinated in the presence of a fluorine-containing electrolyte .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale electrochemical fluorination due to its efficiency and scalability. This method allows for the continuous production of high-purity fluorinated compounds, which are then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3,3,4,4,5-Nonafluoropentane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups, such as hydroxyl or amino groups .

Common Reagents and Conditions: Common reagents used in these substitution reactions include nucleophiles such as amines, phenoxides, and enolates. The reactions typically occur under mild conditions, often in the presence of a catalyst such as palladium or nickel .

Major Products: The major products formed from these reactions include various fluorinated derivatives, such as perfluorinated alcohols, amines, and ethers. These products retain the unique properties of the parent compound, such as high thermal stability and chemical inertness .

Scientific Research Applications

1,1,2,2,3,3,4,4,5-Nonafluoropentane has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent and reagent in various organic synthesis reactions. In biology and medicine, it is utilized in the development of fluorinated pharmaceuticals and imaging agents. In industry, it is employed in the production of high-performance materials, such as fluoropolymers and surfactants .

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4,5-Nonafluoropentane exerts its effects is primarily through its interaction with other molecules via van der Waals forces and dipole-dipole interactions. The presence of multiple fluorine atoms enhances these interactions, leading to increased stability and reactivity of the compound. The molecular targets and pathways involved in these interactions are often related to the specific application, such as binding to biological receptors in pharmaceuticals or interacting with other polymers in industrial applications .

Comparison with Similar Compounds

Properties

CAS No.

678-73-9

Molecular Formula

C5H3F9

Molecular Weight

234.06 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5-nonafluoropentane

InChI

InChI=1S/C5H3F9/c6-1-3(9,10)5(13,14)4(11,12)2(7)8/h2H,1H2

InChI Key

WBZPSSPFKFETDG-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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